![molecular formula C8H9F2N B039466 2,4-Difluoro-3,6-dimethylaniline CAS No. 119916-16-4](/img/structure/B39466.png)
2,4-Difluoro-3,6-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Difluoro-3,6-dimethylaniline is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used in the synthesis of various organic compounds and has been found to have several biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2,4-Difluoro-3,6-dimethylaniline is not well understood. However, it is believed that this compound may act as an inhibitor of certain enzymes or proteins in the body. This could potentially lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of 2,4-Difluoro-3,6-dimethylaniline. It has been found to have potential anti-inflammatory and analgesic properties. Additionally, this compound has been shown to have potential antitumor activity and may be useful in the treatment of certain cancers.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,4-Difluoro-3,6-dimethylaniline in lab experiments is its high yield and purity. This compound is relatively easy to synthesize and can be obtained in high yields with careful control of reaction conditions. However, one limitation of using this compound is its potential toxicity. Care must be taken when handling this compound to avoid exposure to skin or inhalation of vapors.
Zukünftige Richtungen
There are several potential future directions for research involving 2,4-Difluoro-3,6-dimethylaniline. One area of interest is the development of new materials using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research is needed to explore the potential environmental impact of this compound and its byproducts.
In conclusion, 2,4-Difluoro-3,6-dimethylaniline is a compound that has significant potential in scientific research. Its unique properties and potential applications make it a valuable tool for the synthesis of various organic compounds and the development of new materials. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
2,4-Difluoro-3,6-dimethylaniline has been extensively used in scientific research for its potential applications in the synthesis of various organic compounds. This compound has been found to be a useful building block in the synthesis of several pharmaceuticals, agrochemicals, and other specialty chemicals. Additionally, 2,4-Difluoro-3,6-dimethylaniline has been studied for its potential use in the development of new materials such as polymers and liquid crystals.
Eigenschaften
CAS-Nummer |
119916-16-4 |
---|---|
Produktname |
2,4-Difluoro-3,6-dimethylaniline |
Molekularformel |
C8H9F2N |
Molekulargewicht |
157.16 g/mol |
IUPAC-Name |
2,4-difluoro-3,6-dimethylaniline |
InChI |
InChI=1S/C8H9F2N/c1-4-3-6(9)5(2)7(10)8(4)11/h3H,11H2,1-2H3 |
InChI-Schlüssel |
FHCIKBMOGCRENA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1N)F)C)F |
Kanonische SMILES |
CC1=CC(=C(C(=C1N)F)C)F |
Synonyme |
Benzenamine, 2,4-difluoro-3,6-dimethyl- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.